6-(Naphthalen-2-yloxy)pyridin-3-amine
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Overview
Description
6-(Naphthalen-2-yloxy)pyridin-3-amine is an organic compound with the molecular formula C15H12N2O. It is characterized by the presence of a naphthalene ring attached to a pyridine ring via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-(Naphthalen-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy-pyridine derivatives, while reduction could produce naphthalen-2-yloxy-pyridine amines .
Scientific Research Applications
6-(Naphthalen-2-yloxy)pyridin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-(Phenylthio)pyridin-3-amine: Similar structure but with a phenylthio group instead of a naphthalen-2-yloxy group.
6-(Benzylthio)pyridin-3-amine: Contains a benzylthio group in place of the naphthalen-2-yloxy group.
6-(Naphthalen-2-yloxy)pyridine: Lacks the amine group on the pyridine ring.
Uniqueness: 6-(Naphthalen-2-yloxy)pyridin-3-amine is unique due to the presence of both the naphthalen-2-yloxy and pyridin-3-amine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-naphthalen-2-yloxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMGQSEKKURHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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